molecular formula C5H5F3N2O B047012 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-37-2

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B047012
M. Wt: 166.1 g/mol
InChI Key: WQRHIGNAKDJJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its derivatives involves selective methylation processes that allow for the obtainment of mono-Me-substituted N1- and O-isomers as well as N1,N2-, N1,O-, and N2,O-disubstituted isomers. These processes have been optimized to produce specific isomers by controlling the reaction conditions. The tautomeric structure of these compounds has been thoroughly investigated using techniques such as quantum-chemical calculations, X-ray diffraction analysis, and spectroscopy methods (IR and NMR) (Burgart et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol derivatives has been elucidated through various analytical techniques. X-ray diffraction studies have revealed detailed insights into the crystal structures of these compounds, providing a comprehensive understanding of their molecular geometry and the influence of substituents on the overall molecular conformation. This level of structural detail supports the further investigation of their chemical properties and reactivity patterns.

Chemical Reactions and Properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes a range of chemical reactions, including regiocontrolled N-, O-, and C-methylation, highlighting its versatility as a synthetic intermediate. These reactions enable the synthesis of polyfluorinated antipyrine analogs, demonstrating significant analgesic activity. The methylation direction and reaction outcomes have been rationalized through quantum-chemical calculations, illustrating the compound's reactivity towards different substituents and reaction conditions (Nemytova et al., 2018).

Scientific Research Applications

Agrochemical Industry

  • Application : Trifluoromethylpyridines are used in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Bioactive Small Molecules

  • Application : The compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
  • Method : The specific methods of synthesis would depend on the specific bioactive molecule being synthesized. Typically, these chemicals are synthesized through a series of reactions involving various reagents and catalysts .
  • Results : The product is a useful intermediate in the synthesis of various bioactive small molecules .

Regioselective Synthesis of Trifluoromethyl Pyrazoles

  • Application : The compound is used in the regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives .
  • Method : The synthesis involves a series of reactions, including lithiation and electrophilic trapping chemistries .
  • Results : The synthesis results in the production of 3/5-trifluoromethyl pyrazole derivatives .

Pharmaceutical Applications

  • Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
  • Method : The specific methods of application would depend on the specific pharmaceutical product and its intended use. Typically, these drugs are administered orally .
  • Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .

Synthesis of Boronic Acid Pinacol Ester

  • Application : The compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
  • Method : The specific methods of synthesis would depend on the specific bioactive molecule being synthesized. Typically, these chemicals are synthesized through a series of reactions involving various reagents and catalysts .
  • Results : The product is a useful intermediate in the synthesis of various bioactive small molecules .

Safety And Hazards

The safety data sheet for 1-Methyl-3-trifluoromethyl-1H-pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHIGNAKDJJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361268
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

CAS RN

122431-37-2
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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